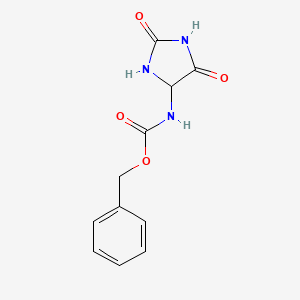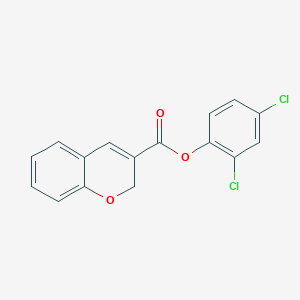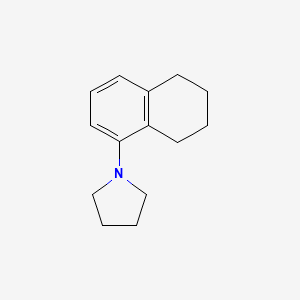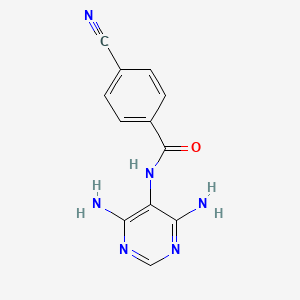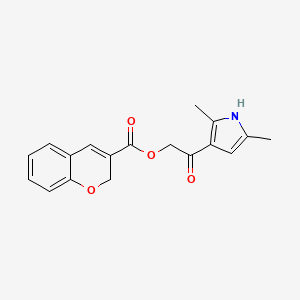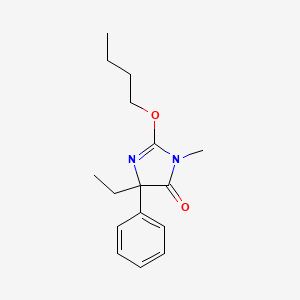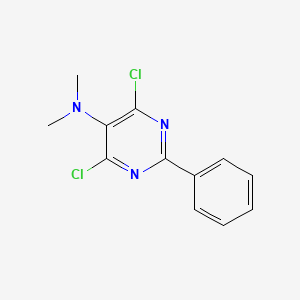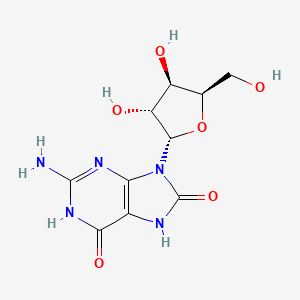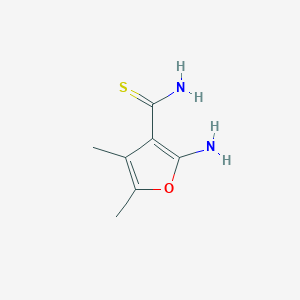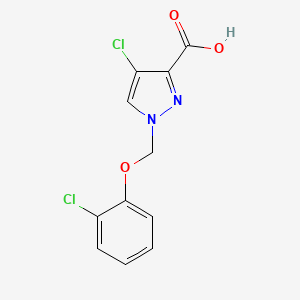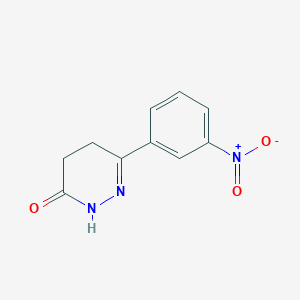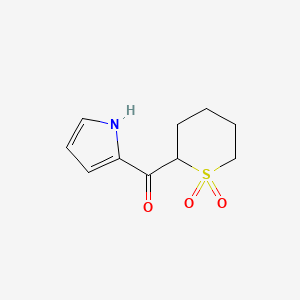
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone is a complex organic compound that features both a thiopyran and a pyrrole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone typically involves the formation of the thiopyran ring followed by the introduction of the pyrrole moiety. One common method involves the oxidation of tetrahydrothiopyran to form the 1,1-dioxide derivative, which is then coupled with a pyrrole derivative under specific reaction conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiopyran moiety can be further oxidized to introduce additional functional groups.
Reduction: The compound can be reduced under specific conditions to modify its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole ring.
科学研究应用
Chemistry
In chemistry, (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between different molecular structures and biological systems. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological pathways.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its structural properties could be leveraged to develop new drugs with specific therapeutic effects.
Industry
In industrial applications, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of advanced materials.
作用机制
The mechanism of action of (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The thiopyran and pyrrole moieties can interact with different enzymes and receptors, modulating their activity. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
Similar Compounds
- (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methanamine
- (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid
Uniqueness
Compared to similar compounds, (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone is unique due to the presence of both the thiopyran and pyrrole moieties. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research.
属性
分子式 |
C10H13NO3S |
|---|---|
分子量 |
227.28 g/mol |
IUPAC 名称 |
(1,1-dioxothian-2-yl)-(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C10H13NO3S/c12-10(8-4-3-6-11-8)9-5-1-2-7-15(9,13)14/h3-4,6,9,11H,1-2,5,7H2 |
InChI 键 |
YNNIIYATPNNABG-UHFFFAOYSA-N |
规范 SMILES |
C1CCS(=O)(=O)C(C1)C(=O)C2=CC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl {6-[(pyrazin-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B15218123.png)
